Tetraethyl 1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetraacetate
CAS No.: 126320-57-8
Cat. No.: VC21215999
Molecular Formula: C26H48N4O8
Molecular Weight: 544.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 126320-57-8 |
|---|---|
| Molecular Formula | C26H48N4O8 |
| Molecular Weight | 544.7 g/mol |
| IUPAC Name | ethyl 2-[4,8,11-tris(2-ethoxy-2-oxoethyl)-1,4,8,11-tetrazacyclotetradec-1-yl]acetate |
| Standard InChI | InChI=1S/C26H48N4O8/c1-5-35-23(31)19-27-11-9-12-29(21-25(33)37-7-3)17-18-30(22-26(34)38-8-4)14-10-13-28(16-15-27)20-24(32)36-6-2/h5-22H2,1-4H3 |
| Standard InChI Key | HGPDBLIYOCNCEH-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CN1CCCN(CCN(CCCN(CC1)CC(=O)OCC)CC(=O)OCC)CC(=O)OCC |
| Canonical SMILES | CCOC(=O)CN1CCCN(CCN(CCCN(CC1)CC(=O)OCC)CC(=O)OCC)CC(=O)OCC |
Introduction
Chemical Identity and Structural Properties
Nomenclature and Identification
| Chemical Categories | Significance |
|---|---|
| Acids and Synthetic Reagents | Functions in synthesis applications |
| Amine Ligands | Provides nitrogen coordination sites |
| Analytical Volumetric Solutions and Indicators | Used in analytical chemistry applications |
| Cellular and Molecular Biology | Relevant for biological research |
| Inorganic Compounds | Forms complexes with metals |
| Macrocycles | Features a cyclic molecular structure |
| Materials | Contributes to material science applications |
| Nitrogen Donor Ligands | Specialized coordination properties |
| Salts and Derivatives of Active Pharmaceutical Ingredients | Potential pharmaceutical relevance |
This diverse categorization underscores the compound's multifaceted role across chemical disciplines .
Physical and Chemical Properties
Physical Characteristics
Tetraethyl 1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetraacetate is typically supplied as a research-grade chemical with standardized purity for laboratory applications. Commercial sources offer this compound in precisely measured quantities, such as 200mg units, with appropriate pricing (e.g., €75.00 per unit) . While detailed physical properties data is limited in the available literature, the compound's structure suggests it likely exists as a solid at room temperature with moderate solubility in common organic solvents due to its ethyl ester groups.
Chelating Properties
The defining characteristic of Tetraethyl 1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetraacetate is its exceptional chelating ability. The compound's structure presents multiple coordinating sites:
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Four nitrogen atoms in the macrocyclic ring provide electron-donating sites for metal coordination
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Eight oxygen atoms (four carbonyl and four ether oxygens) in the ethyl acetate groups offer additional coordination possibilities
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The 14-membered ring creates an ideally sized cavity for capturing specific metal ions
These structural features enable the formation of stable complexes with various metal ions, particularly transition metals, resulting in distinctive coordination chemistry with applications across multiple fields.
Reactivity Profile
The reactivity of Tetraethyl 1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetraacetate centers primarily on:
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Metal coordination through the nitrogen and oxygen donor atoms
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Potential hydrolysis of the ethyl ester groups under basic or acidic conditions
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Possible transesterification reactions with other alcohols
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Nucleophilic reactions at the carbonyl carbon atoms of the ester groups
These reaction pathways provide opportunities for further functionalization and tailoring of the compound's properties for specific applications.
Synthesis and Preparation Methods
Purification Techniques
Obtaining high-purity Tetraethyl 1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetraacetate suitable for research applications typically requires sophisticated purification techniques:
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Column chromatography using appropriate solvent systems
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Recrystallization from suitable solvents
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In some cases, preparative high-performance liquid chromatography (HPLC)
These methods ensure the removal of partially alkylated intermediates and other impurities that could interfere with the compound's applications.
Applications in Coordination Chemistry
Metal Complexation Properties
The unique structural features of Tetraethyl 1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetraacetate make it an excellent ligand for metal complexation. The compound's classification as both an amine ligand and a nitrogen donor ligand highlights its primary function in coordination chemistry . Key aspects of its metal complexation behavior include:
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Formation of stable complexes with transition metals through coordination via nitrogen and oxygen donor atoms
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Ability to encapsulate metal ions within the macrocyclic cavity, providing enhanced stability (macrocyclic effect)
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Potential for selective binding of specific metal ions based on ionic radius and electronic properties
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Creation of complexes with defined geometries, influencing their reactivity and properties
These metal complexation characteristics form the foundation for many of the compound's applications across different fields.
Catalytic Applications
Metal complexes formed with Tetraethyl 1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetraacetate show potential for catalytic applications. The macrocyclic structure provides a controlled environment for metal-centered reactions, potentially enhancing:
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Reaction selectivity by restricting the approach of substrates to the metal center
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Catalytic efficiency through optimal positioning of reactive groups
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Stability of the catalyst under various reaction conditions
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Recyclability of the catalytic system
These catalytic properties could be valuable in organic synthesis, particularly for reactions requiring precise control of stereochemistry or regioselectivity.
Analytical and Biological Applications
Analytical Chemistry Applications
The categorization of Tetraethyl 1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetraacetate under "Analytical Volumetric Solutions and Indicators" suggests its utility in analytical chemistry . Potential applications include:
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Selective detection and quantification of metal ions in solution
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Development of chemosensors for specific analytes
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Use in separation techniques such as chromatography or extraction processes
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Creation of electrochemical sensors based on metal-ligand interactions
These analytical applications leverage the compound's ability to form stable, selective complexes with various metal ions.
Biological and Pharmaceutical Relevance
The classification of Tetraethyl 1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetraacetate under categories related to "Cellular and Molecular Biology" and "Salts and Derivatives of Active Pharmaceutical Ingredients" indicates potential biological applications :
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Metal chelation therapy for treating metal toxicity or overload conditions
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Development of metallopharmaceuticals for diagnostic or therapeutic applications
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Research tools for studying metal-dependent biological processes
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Creation of delivery systems for metal-based drugs
The compound's ability to form stable complexes with metals makes it particularly valuable for applications involving essential or toxic metals in biological systems.
Materials Science Applications
Functional Materials Development
Listed under the "Materials" category, Tetraethyl 1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetraacetate has potential applications in materials science :
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Development of coordination polymers with unique structural and functional properties
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Creation of metal-organic frameworks (MOFs) for gas storage, separation, or catalysis
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Design of functional materials with magnetic, optical, or electronic properties
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Incorporation into sensor materials for detecting specific analytes
These materials applications exploit the compound's coordination properties to create structured assemblies with tailored functionalities.
Nanotechnology Applications
The well-defined coordination properties of Tetraethyl 1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetraacetate suggest potential applications in nanotechnology:
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Template-directed synthesis of metal nanoparticles with controlled size and shape
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Development of functionalized nanostructures for specific applications
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Creation of molecular machines or switches based on metal-ligand interactions
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Design of nanoscale devices for sensing or catalytic applications
These nanotechnology applications represent an emerging area where the compound's unique structural features could provide valuable functions.
Structural Comparisons and Relationships
Comparison with Related Macrocycles
Tetraethyl 1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetraacetate belongs to a broader family of macrocyclic ligands with varying structural features. Comparative analysis reveals important structure-property relationships:
| Related Macrocycle Type | Structural Difference | Functional Implication |
|---|---|---|
| Cyclen derivatives (12-membered ring) | Smaller ring size | Different cavity size and metal ion selectivity |
| Cyclam derivatives (without acetate groups) | Lack of pendant arms | Reduced coordination sites and different selectivity |
| Crown ethers | Oxygen instead of nitrogen donors | Different metal binding preferences |
| Cryptands | Three-dimensional cavity structure | Enhanced binding strength and selectivity |
These comparisons highlight how the specific structural features of Tetraethyl 1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetraacetate—its 14-membered ring, four nitrogen donors, and four ethyl acetate pendant arms—contribute to its unique properties and applications.
Structure-Property Relationships
The specific structural elements of Tetraethyl 1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetraacetate directly influence its chemical behavior:
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The 14-membered ring size creates an optimal cavity for certain metal ions, influencing binding selectivity
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The four nitrogen atoms provide strong coordination sites with preference for transition metals
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The ethyl acetate groups introduce additional oxygen donor atoms, enhancing coordination possibilities
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The ethyl ester moieties confer lipophilicity, affecting solubility and membrane permeability
Understanding these structure-property relationships is crucial for predicting the compound's behavior and designing analogues with tailored properties.
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